molecular formula C11H9F2NO B8511825 1-(5,7-Difluoroquinolin-6-yl)ethanol

1-(5,7-Difluoroquinolin-6-yl)ethanol

Cat. No.: B8511825
M. Wt: 209.19 g/mol
InChI Key: KCPUQHMEOXUFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,7-Difluoroquinolin-6-yl)ethanol is a useful research compound. Its molecular formula is C11H9F2NO and its molecular weight is 209.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

1-(5,7-difluoroquinolin-6-yl)ethanol

InChI

InChI=1S/C11H9F2NO/c1-6(15)10-8(12)5-9-7(11(10)13)3-2-4-14-9/h2-6,15H,1H3

InChI Key

KCPUQHMEOXUFJO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1F)C=CC=N2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5,7-difluoroquinoline-6-carbaldehyde (5.0 g, 25.9 mmol) in THF (80 mL) was added ethylmagnesium iodide (3 M, 9.5 mL, 28.5 mmol) at −78° C. After stirring at −78° C. for 1 hour, the reaction was quenched with saturated NH4Cl and concentrated under reduced pressure. The residue was diluted with water, extracted with DCM three times. The organic layers were combined, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by chromatography (hexane/EtOAc) to give the title compound as a white solid (3.3 g, 58%). 1H-NMR (400 MHz, DMSO-d6) δ ppm 8.97 (dd, 1H), 8.47 (d, 1H), 7.66-7.58 (m, 2H), 5.54 (d, 1H), 5.29 (m, 1H), 1.56 (d, 3H). LCMS (method A): [MH]+=210, tR=4.71 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
58%

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